1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene
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Overview
Description
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the bromination of 1-(benzyloxy)-5-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The benzyloxy group can be targeted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form various products depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like FeCl3 or AlCl3.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can produce various ethers or amines .
Scientific Research Applications
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with desired properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-3-bromo-4-(trifluoromethoxy)benzene
- 1-(Benzyloxy)-2-bromo-5-(trifluoromethoxy)benzene
- 1-(Benzyloxy)-3-chloro-5-(trifluoromethoxy)benzene
Uniqueness
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and properties. The presence of both a bromine atom and a trifluoromethoxy group on the benzene ring can enhance its electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-phenylmethoxy-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-6-12(8-13(7-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKREHXYXUPPEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682084 |
Source
|
Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221658-68-9 |
Source
|
Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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